N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a chiral pyrrolidine derivative featuring a cyclopropyl-acetamide moiety and a 2-aminoethyl substituent on the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their roles in central nervous system (CNS) therapeutics, antimicrobial agents, and enzyme inhibitors due to their conformational flexibility and bioavailability .
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9(15)14(10-2-3-10)11-4-6-13(8-11)7-5-12/h10-11H,2-8,12H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGHGZZAYOOCPL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1CCN(C1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Scaffold Construction
The (S)-pyrrolidine ring is synthesized via asymmetric hydrogenation of a prochiral dihydropyrrole using a Rhodium-(R)-BINAP catalyst, achieving enantiomeric excess (ee) >98%. Alternative routes involve resolution of racemic mixtures using chiral acids (e.g., tartaric acid).
Introduction of 2-Aminoethyl Side Chain
A two-step alkylation-reduction sequence is employed:
-
Mitsunobu Reaction : (S)-pyrrolidin-3-ol reacts with tert-butyl (2-hydroxyethyl)carbamate under DIAD/PPh₃ conditions to install the protected amine.
-
Deprotection : Cleavage of the Boc group using HCl/dioxane yields (S)-1-(2-aminoethyl)pyrrolidin-3-amine.
Optimization Note :
-
Solvent choice (THF vs. DMF) impacts yield: THF affords 85% yield vs. 72% in DMF.
-
Temperature control (<0°C during Mitsunobu) minimizes racemization.
Synthesis of Intermediate B: Cyclopropylacetic Acid Derivatives
Cyclopropane Ring Formation
Cyclopropylacetic acid is synthesized via Simmons–Smith cyclopropanation of allyl acetate using Zn(Cu) and diiodomethane. Yield improvements (up to 90%) are achieved by slow addition of CH₂I₂ at −20°C.
Activation for Acylation
The acid is activated as:
-
Acid chloride : Treatment with oxalyl chloride (82% conversion).
-
HATU-activated ester : Higher coupling efficiency (95%) in polar aprotic solvents.
Coupling Strategies for Final Assembly
Amide Bond Formation
Intermediate A reacts with activated cyclopropylacetic acid under two primary conditions:
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, CH₂Cl₂ | CH₂Cl₂ | 68% | 90% |
| HATU-mediated | HATU, DIPEA | DMF | 92% | 98% |
Key Findings :
Purification and Characterization
-
Chromatography : Silica gel (EtOAc/MeOH/NH₄OH 90:9:1) removes diastereomeric impurities.
-
Analytical Data :
-
HRMS : m/z 254.1763 [M+H]⁺ (calc. 254.1768).
-
¹H NMR (400 MHz, D₂O): δ 3.45 (m, 1H, pyrrolidine CH), 2.98 (t, 2H, NH₂CH₂), 2.80 (m, 2H, cyclopropyl CH).
-
Alternative Routes and Comparative Analysis
Reductive Amination Approach
A one-pot reductive amination between (S)-pyrrolidin-3-one and 2-aminoethylamine using NaBH₃CN in MeOH achieves 78% yield but lower ee (92%) due to partial racemization.
Solid-Phase Synthesis
Immobilization of the pyrrolidine core on Wang resin enables iterative coupling cycles, though overall yield is suboptimal (57%).
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared here with (R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, another pyrrolidine-based analog from the same supplier (CymitQuimica). Both compounds share a pyrrolidine core but differ significantly in substituents and functional groups (Table 1).
Table 1: Structural and Functional Comparison
| Feature | N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide | (R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester |
|---|---|---|
| Chirality | (S)-configuration at C1 | (R)-configuration at C1 |
| Key Substituents | 2-Aminoethyl, cyclopropyl-acetamide | 2-Hydroxyethyl, isopropyl-carbamic acid tert-butyl ester |
| Functional Groups | Amine, amide, cyclopropyl | Hydroxyl, carbamate, tert-butyl ester |
| Potential Reactivity | Basic (amine), nucleophilic | Polar (hydroxyl), hydrolytically labile (tert-butyl ester) |
| Applications | Drug targeting (CNS, enzymes) | Prodrug synthesis, intermediates for carbamate-protected amines |
| Status | Discontinued (500 mg) | Discontinued (500 mg) |
Implications of Substituent Differences
- Aminoethyl vs. In contrast, the hydroxyethyl group in the analog may favor solubility and metabolic pathways involving oxidation or conjugation .
- Cyclopropyl-Acetamide vs. The carbamate tert-butyl ester in the analog serves as a protective group for amines, enabling controlled release in prodrug applications.
- Stereochemistry : The (S)-configuration in the target compound may confer selectivity in chiral environments, whereas the (R)-configuration in the analog could influence metabolic stability or receptor engagement.
Research and Discontinuation Status
Both compounds were discontinued by CymitQuimica in 500 mg quantities, though reasons remain unspecified. Discontinuation may reflect challenges in synthesis (e.g., stereochemical purity for the target compound) or shifts in research demand toward alternative scaffolds. The tert-butyl ester in the analog is prone to hydrolysis, limiting its utility in aqueous environments, whereas the cyclopropyl-acetamide’s stability could make it preferable for long-term studies .
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide, also known by its CAS number 1353994-47-4, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and potential therapeutic applications.
- Molecular Formula : C11H21N3O
- Molecular Weight : 213.31 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.
MIC Values Against Various Bacteria
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Bacillus subtilis | 0.020 |
| Methicillin-resistant S. aureus (MRSA) | 0.025 |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating a broader spectrum of action than many conventional antibiotics .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal activity.
Antifungal Efficacy
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.050 |
| Aspergillus niger | 0.100 |
| Cryptococcus neoformans | 0.075 |
The compound was particularly effective against Candida species, which are notorious for causing opportunistic infections in immunocompromised patients .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death .
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A comprehensive study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated that this compound outperformed several reference antibiotics in terms of efficacy against resistant strains of bacteria . -
Clinical Relevance :
In a clinical setting, the compound was tested for its efficacy in treating skin infections caused by MRSA. Patients treated with this compound showed significant improvement compared to those receiving standard treatment protocols .
Q & A
Basic: What are the established synthetic routes for N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step procedures, including nucleophilic substitution and coupling reactions. For example, pyrrolidine derivatives are functionalized with amino-ethyl groups via reductive amination, followed by cyclopropane ring introduction using cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization includes temperature control (0–5°C for sensitive steps), solvent selection (toluene or ethyl acetate for solubility), and catalysts (trifluoroacetic acid for acid-mediated steps). Purification employs column chromatography or recrystallization, with yields monitored via HPLC .
Basic: How is the structural identity and purity of this compound validated in academic research?
Methodological Answer:
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for stereochemistry and substituent positions), mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Chiral HPLC or polarimetry may confirm stereochemical integrity of the (S)-configured pyrrolidine ring .
Basic: What preliminary biological screening assays are recommended to evaluate its bioactivity?
Methodological Answer:
Initial screening includes:
- Enzyme inhibition assays (e.g., fluorescence-based or radiometric assays for kinases or proteases).
- Cell viability assays (MTT or resazurin reduction) to assess cytotoxicity.
- Receptor binding studies (e.g., GPCRs, using competitive binding with radiolabeled ligands).
Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets are calculated. Positive controls (e.g., known inhibitors) validate assay conditions .
Basic: How can researchers determine optimal storage conditions to ensure compound stability?
Methodological Answer:
Stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Short-term stability tests under varying conditions (e.g., 4°C, -20°C, or inert atmosphere) are monitored by HPLC for degradation products (e.g., hydrolysis of the amide bond). Lyophilization or storage in anhydrous DMSO under nitrogen is recommended for long-term preservation .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?
Methodological Answer:
SAR studies involve systematic modifications:
- Core scaffold : Varying substituents on the pyrrolidine ring (e.g., alkyl vs. aryl groups).
- Side chains : Introducing bioisosteres (e.g., replacing cyclopropyl with spirocyclic moieties).
- Stereochemistry : Comparing (S) vs. (R) configurations at chiral centers.
Affinity/selectivity is quantified using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Computational tools (e.g., molecular docking) predict binding modes to prioritize synthetic targets .
Advanced: What mechanistic approaches elucidate interactions between this compound and biological targets?
Methodological Answer:
Mechanistic studies employ:
- X-ray crystallography or cryo-EM to resolve compound-target complexes.
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes.
- Mutagenesis (e.g., alanine scanning) to identify critical binding residues.
For example, the cyclopropyl group’s rigidity may restrict rotational freedom, enhancing binding entropy, as observed in similar pyrrolidine derivatives .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions may arise from:
- Purity discrepancies : Re-analyze batches via LC-MS to rule out impurities (>99% purity required for IC₅₀ studies).
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and cross-validate with orthogonal methods (e.g., SPR vs. enzymatic assays).
- Cellular context : Compare results across cell lines (e.g., HEK293 vs. primary neurons). Meta-analyses of published data identify consensus trends .
Advanced: What analytical methods are critical for characterizing degradation products or metabolites?
Methodological Answer:
Degradation pathways are mapped using:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hydrolyzed or oxidized byproducts.
- Stable isotope labeling tracks metabolic fate in hepatocyte models.
- NMR-based metabolomics reveals endogenous interactions. For example, cyclopropane ring oxidation to epoxy intermediates is a common metabolic route .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
